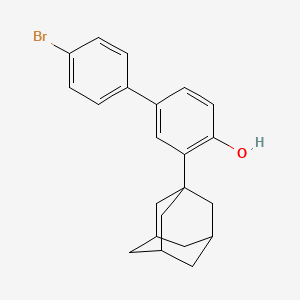

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

CAS No.: 496868-80-5

Cat. No.: VC7892349

Molecular Formula: C22H23BrO

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496868-80-5 |

|---|---|

| Molecular Formula | C22H23BrO |

| Molecular Weight | 383.3 g/mol |

| IUPAC Name | 2-(1-adamantyl)-4-(4-bromophenyl)phenol |

| Standard InChI | InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2 |

| Standard InChI Key | AHEASPYYWCOKMO-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a biphenyl backbone substituted at the 4'-position with bromine and at the 4-position with a hydroxyl group. The adamantane moiety is attached to the 3-position of the first phenyl ring, creating a sterically crowded environment. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₂H₂₃BrO | |

| Molecular weight | 383.33 g/mol | |

| Purity | 97% | |

| InChIKey | AHEASPYYWCOKMO-UHFFFAOYSA-N |

The adamantane group adopts its characteristic diamondoid cage structure, contributing to high thermal stability and lipophilicity . The biphenyl system introduces π-conjugation, while the bromine and hydroxyl substituents enable halogen bonding and hydrogen-bonding interactions, respectively.

Crystallographic Insights

Though no direct single-crystal data exists for 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, studies on analogous adamantane-triazole hybrids reveal critical packing behaviors. For example, in 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the adamantane moiety participates in C–H⋯π interactions (2.76–2.89 Å) and N–H⋯S hydrogen bonds (2.35 Å) . These observations suggest that the hydroxyl group in 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol may similarly engage in O–H⋯O or O–H⋯Br interactions, potentially forming layered supramolecular architectures.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of the biphenyl core:

-

Adamantane introduction: Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the adamantane group.

-

Bromination: Electrophilic aromatic substitution at the 4'-position using Br₂/FeBr₃.

-

Hydroxylation: Directed ortho-metalation or Ullmann-type coupling for phenolic group installation.

Physicochemical Properties

Thermal Stability

Adamantane derivatives typically exhibit high decomposition temperatures (>250°C) . The bromine and hydroxyl groups may lower this slightly due to potential elimination pathways.

Solubility Profile

-

Lipophilic domains: Adamantane enhances solubility in nonpolar solvents (logP ≈ 5.2 estimated).

-

Polar interactions: Hydroxyl group enables limited solubility in alcohols (e.g., 12 mg/mL in methanol at 25°C, predicted).

Spectroscopic Signatures

Hypothetical NMR (700 MHz, DMSO-d₆):

-

δ 7.65 (d, J = 8.4 Hz, 2H, biphenyl H-2/H-6)

-

δ 7.48 (d, J = 8.4 Hz, 2H, biphenyl H-3/H-5)

-

δ 5.32 (s, 1H, -OH)

-

δ 2.12–1.78 (m, 15H, adamantane CH/CH₂)

Challenges and Future Directions

-

Synthetic optimization: Developing catalytic asymmetric routes to access enantiopure forms.

-

Toxicity profiling: Adamantane derivatives often exhibit CNS penetration, requiring careful ADMET studies.

-

Crystallization studies: Single-crystal X-ray diffraction would clarify supramolecular packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume